2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
“2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” is a chemical compound. It is a derivative of 1,3,4-thiadiazole , a group of heterocyclic aromatic compounds that contain two nitrogen atoms and one sulfur atom in a five-membered ring .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which “2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” is a part of, involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Pharmacological Applications
Drug Development and Analysis : Compounds like MT-45, a novel synthetic opioid, have been studied for their pharmacological effects, including analgesic properties and potential for misuse. Analytical methods have been developed for their detection in biological samples, highlighting the importance of understanding the pharmacokinetics and toxicology of novel psychoactive substances (Papsun et al., 2016)[https://consensus.app/papers/analysis-mt45-novel-synthetic-opioid-human-whole-blood-papsun/6c1f614290875b40a8f9350c65749432/?utm_source=chatgpt].
Mechanisms of Action : Research on compounds such as 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol explores the mechanisms through which these molecules exert anxiolytic-like effects, mediated through benzodiazepine and nicotinic pathways without affecting mnemonic activity (Brito et al., 2017)[https://consensus.app/papers/anxiolytic‐like-effect-brito/c48b53f0152e5d79bc7e57836eef7dcb/?utm_source=chatgpt]. Such studies are critical for drug design targeting specific neurotransmitter systems.
Therapeutic Potential
Treatment of Psychiatric and Neurological Conditions : Investigations into novel antipsychotics, like ST2472, evaluate their potential in treating conditions such as schizophrenia by assessing effects on prepulse inhibition, a measure of sensorimotor gating disrupted in this disorder (Lombardo et al., 2009)[https://consensus.app/papers/effects-st2472-novel-prepulse-inhibition-lombardo/d0ded5d2acf55c67a645c35be75d1df0/?utm_source=chatgpt]. This research underscores the importance of identifying new therapeutic agents with improved efficacy and safety profiles.
Sedation and Anesthesia : Studies on new sedatives, for instance, MR04A3, a novel water-soluble nonbenzodiazepine sedative, highlight the development of safer, more effective agents for use in anesthesia and sedation, with detailed examination of their pharmacokinetics, safety, and efficacy profiles in human subjects (Sneyd et al., 2012)[https://consensus.app/papers/first-human-administration-mr04a3-novel-watersoluble-sneyd/17878982caab5675a832cc033f3cf493/?utm_source=chatgpt].
Future Directions
The future directions for “2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one” could involve further exploration of its potential applications. For instance, 1,3,4-thiadiazole derivatives have been studied for their antimicrobial properties , suggesting potential use in the development of new antimicrobial agents.
properties
IUPAC Name |
2-cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS/c18-13(9-11-3-1-2-4-11)17-7-5-16(6-8-17)12-10-14-19-15-12/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULQPZZXNJUWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one |
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